molecular formula C8H7ClO2 B1322606 3-Chloro-4-hydroxy-5-methylbenzaldehyde CAS No. 107356-10-5

3-Chloro-4-hydroxy-5-methylbenzaldehyde

Cat. No. B1322606
M. Wt: 170.59 g/mol
InChI Key: UFWGXFOKGNJAOS-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methylbenzaldehyde is a chlorinated benzaldehyde derivative with a hydroxy group and a methyl group as substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related chlorinated hydroxybenzaldehydes have been analyzed, which can offer insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of chlorinated benzaldehydes is not directly addressed in the provided papers for the specific compound of interest. However, the synthesis of related compounds, such as the one described in paper , involves oxidation and hydrolysis steps, which are common in the synthesis of benzaldehyde derivatives. The synthesis of a complex involving 3-hydroxy-4-methoxybenzaldehyde is reported in paper , indicating that solid-state reactions can be employed for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of chlorinated hydroxybenzaldehydes has been studied using various spectroscopic techniques. For instance, paper discusses the use of NMR spectroscopy to study chlorinated dihydroxybenzaldehydes, which can provide valuable information about the electronic environment of the substituents and the overall molecular structure. The crystal structure of a related compound is reported in paper , where X-ray diffraction (XRD) was used to determine the atomic packing in the crystal.

Chemical Reactions Analysis

The chemical reactivity of chlorinated hydroxybenzaldehydes can be inferred from the studies on related compounds. Paper discusses the hydrogen bonding and dimerization behavior of chlorinated hydroxybenzaldehydes, which are important aspects of their chemical reactivity. The formation of hydrogen bonds can significantly affect the vibrational modes and stability of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzaldehydes are influenced by the substituents on the aromatic ring. Paper provides insights into the retention behavior of various chlorinated hydroxybenzaldehydes during gas-liquid chromatography, which is related to their volatility and interaction with the stationary phase. The physicochemical properties of a binary organic complex involving a related compound are detailed in paper , including heat of fusion, entropy of fusion, and refractive index, which are indicative of the compound's thermal and optical properties.

Scientific Research Applications

Chromatographic Analysis

Research by Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes, including 3-Chloro-4-hydroxy-5-methylbenzaldehyde, using a non-polar SE-30 capillary column. This study is significant for understanding the retention behavior and separation of such compounds in chromatographic analyses (Korhonen & Knuutinen, 1984).

Synthesis of Chalcone Derivatives

Rijal, Haryadi, and Anwar (2022) conducted a study on the synthesis of chalcone derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methylbenzaldehyde. The research evaluated the antioxidant activity of these synthesized compounds, highlighting their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Schiff-base Macrocycle Complexes

Chen, Zhang, Jin, and Huang (2014) investigated the preparation of Schiff-base macrocyclic complexes using derivatives similar to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. This study offers insights into the structural and spectral characteristics of these complexes, which are useful in various chemical and material science fields (Chen, Zhang, Jin, & Huang, 2014).

Anaerobic Transformation by Bacteria

Neilson, Allard, Hynning, and Remberger (1988) examined the anaerobic transformation of halogenated aromatic aldehydes by bacteria. The study provides valuable information on the biodegradation and environmental fate of compounds like 3-Chloro-4-hydroxy-5-methylbenzaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).

Fluorescent

pH SensorSaha, Dhara, Chattopadhyay, and colleagues (2011) developed a compound structurally related to 3-Chloro-4-hydroxy-5-methylbenzaldehyde, which acted as a highly selective fluorescent pH sensor. This research is significant for biological and chemical sensing applications (Saha, Dhara, Chattopadhyay, et al., 2011).

Optical Resolution of Racemic Mixtures

Buravlev, Chukicheva, Churakov, and Kutchin (2012) conducted a study on the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, a compound structurally similar to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. This research is relevant for understanding the chiral resolution of complex molecules (Buravlev, Chukicheva, Churakov, & Kutchin, 2012).

Synthesis of Copper(II) Complexes

Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, and Davies (1999) synthesized copper(II) complexes using derivatives including 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde, which is structurally related to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. These complexes serve as models for radical copper oxidases, contributing to the understanding of enzyme mimicry (Halcrow et al., 1999).

Fire Retardant and Liquid Crystalline Molecules

Jamain, Khairuddean, and Guan-Seng (2020) explored the synthesis of fire retardant and liquid crystalline molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, utilizing compounds similar to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. This research is crucial for developing new materials with enhanced fire retardant properties (Jamain, Khairuddean, & Guan-Seng, 2020).

properties

IUPAC Name

3-chloro-4-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWGXFOKGNJAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627373
Record name 3-Chloro-4-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxy-5-methylbenzaldehyde

CAS RN

107356-10-5
Record name 3-Chloro-4-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hexamethylenetetramine (19.60 g, 139.8 mmol) was added in portions to a solution of 2-chloro-6-methylphenol (20.00 g, 117.2 mmol) in trifluoroacetic acid (200 mL). There was a slight exotherm and effervescence was noted. The reaction mixture was heated in an oil-bath at 84-86° C. for 5 h, then it was cooled and evaporated (˜50° C., 0.2 mm). The residue was evaporated from hexane, then ice-water (500 mL) was added and the mixture was stirred for 20 min. Ether (100 mL) was added and the reaction was brought to approx. pH 5 by the careful portionwise addition of solid sodium hydrogen carbonate (49 g). The resulting mixture was extracted with ether (2×250 mL), and the ether layers were washed with brine, dried (MgSO4), filtered and concentrated to about 100 mL. The mixture was then left to crystallize over the weekend to give a solid which was filtered off and washed with ice-cold ether to give 3-chloro-4-hydroxy-5-methylbenzaldehyde (6.9 g, 35%) as a yellow solid. The mother liquor was evaporated and dichloromethane (30 mL) was added. The yellow solid was filtered off (2.9 g, 14%). The remaining solution was purified by HPLC (7% ethyl acetate/hexanes) to give a yellow solid (7.8 g, 39%). The overall yield was 17.6 g (88%).
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19.6 g
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20 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GD Diana, D Cutcliffe, RC Oglesby… - Journal of medicinal …, 1989 - ACS Publications
… 3-Chloro-4-hydroxy-5-methylbenzaldehyde (11c). To a solution of 154.5 g (1.08 mol) of 2-chloro-6methylphenol in 1 L of trifluoroacetic acid was added portionwise at room …
Number of citations: 72 pubs.acs.org

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